molecular formula C15H19Cl2N3O2 B121215 PHA-543613 Dihydrochloride CAS No. 478148-58-2

PHA-543613 Dihydrochloride

Cat. No. B121215
CAS RN: 478148-58-2
M. Wt: 344.2 g/mol
InChI Key: USJDQOUQSDDWPO-GXKRWWSZSA-N
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Description

PHA-543613 Dihydrochloride is a potent, orally active, brain-penetrant and selective α7 nAChR agonist . It displays selectivity for α7-nAChR over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors .


Molecular Structure Analysis

PHA-543613 Dihydrochloride has a molecular formula of C15H17N3O2 . Its IUPAC name is N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide .


Chemical Reactions Analysis

PHA-543613 Dihydrochloride has been shown to inhibit Porphyromonas gingivalis-induced expression of interleukin-8 (IL-8) at the transcriptional level . This effect was abolished when cells were pre-exposed to a specific α7nAChR antagonist, α-bungarotoxin .


Physical And Chemical Properties Analysis

PHA-543613 Dihydrochloride is a tan solid . It has a molecular weight of 271.31 . It’s soluble in DMSO and water .

Mechanism of Action

PHA-543613 Dihydrochloride downregulates NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit . In addition, it promotes STAT-3 signaling by maintenance of phosphorylation .

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

PHA-543613 Dihydrochloride can be used for the cognitive deficits of Alzheimer’s disease and schizophrenia research . It has been shown to successfully reverse Scopolamine-induced short-term memory deficits in rats .

properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.2ClH/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18;;/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19);2*1H/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDQOUQSDDWPO-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PHA-543613 Dihydrochloride

CAS RN

478148-58-2
Record name PHA-543613 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478148582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PHA-543613 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7950E6X01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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